(3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid
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Overview
Description
(3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid is a compound that features a pyrrolidine ring substituted with a methoxymethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid typically involves the functionalization of a pyrrolidine ring.
Industrial Production Methods: Industrial production methods often utilize microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction. This method allows for rapid heating and improved yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxymethyl group into a formyl or carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxymethyl group can be substituted with other groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
(3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence metabolic and signaling pathways .
Comparison with Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidin-2-one and 3-iodopyrroles, which share the pyrrolidine ring structure
Piperidine derivatives: These compounds, such as substituted piperidines and piperidinones, are structurally similar and have comparable applications.
Uniqueness: (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid is unique due to the presence of both the methoxymethyl and acetic acid groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[3-(methoxymethyl)pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-6-7-2-3-9(4-7)5-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQPFDICEPFSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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